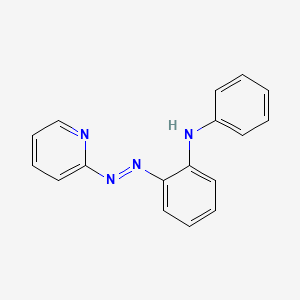
2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate is a chemical compound known for its unique structure and properties This compound is characterized by the presence of an amino group, a butoxy group, and a trifluoromethanesulfonate group attached to a pteridin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate typically involves multiple steps. One common method includes the reaction of 2-amino-4-butoxypteridine with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and air sensitivity, which can affect the quality of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pteridin derivatives, while substitution reactions can produce a variety of functionalized pteridin compounds .
Scientific Research Applications
2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-butoxypteridine: Lacks the trifluoromethanesulfonate group but shares the pteridin core structure.
Trifluoromethanesulfonic anhydride: Used in the synthesis of the compound but does not contain the pteridin ring.
Uniqueness
2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate is unique due to the presence of both the butoxy and trifluoromethanesulfonate groups attached to the pteridin ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
477939-75-6 |
|---|---|
Molecular Formula |
C11H12F3N5O4S |
Molecular Weight |
367.31 g/mol |
IUPAC Name |
(2-amino-4-butoxypteridin-7-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H12F3N5O4S/c1-2-3-4-22-9-7-8(18-10(15)19-9)17-6(5-16-7)23-24(20,21)11(12,13)14/h5H,2-4H2,1H3,(H2,15,17,18,19) |
InChI Key |
KBPSPYDJRCWNFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=NC2=NC(=CN=C21)OS(=O)(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


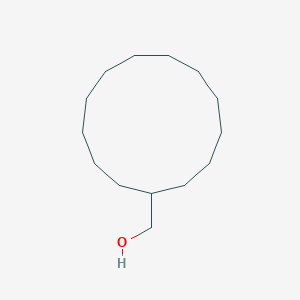
![Benzene, [2-methyl-2-(2-propenyloxy)propyl]-](/img/structure/B14257492.png)
![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
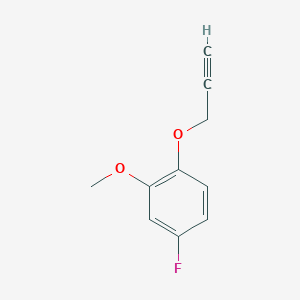
![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)

![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)

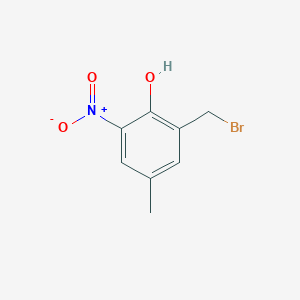
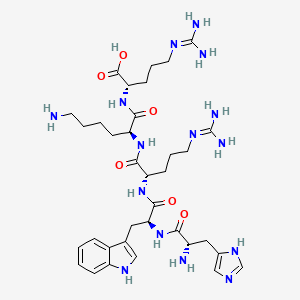
![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)
